2,3,3,3-tetrafluoro-N-(2-hydroxyethyl)-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propanamide
Description
2,3,3,3-Tetrafluoro-N-(2-hydroxyethyl)-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propanamide is a fluorinated propanamide derivative characterized by a highly substituted structure. The compound features:
- A propanamide backbone with a 2-hydroxyethyl substituent on the nitrogen atom.
- A tetrafluoro group at the 2-position of the propanamide chain.
- A 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy group attached to the same carbon as the tetrafluoro moiety.
The hydroxyethyl group may improve water solubility compared to fully fluorinated analogs, balancing hydrophobicity for applications in pharmaceuticals or specialty materials .
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-N-(2-hydroxyethyl)-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F15NO3/c11-4(8(18,19)20,3(28)26-1-2-27)29-10(24,25)7(16,17)5(12,13)6(14,15)9(21,22)23/h27H,1-2H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFDASAFTUYCRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=O)C(C(F)(F)F)(OC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801114034 | |
| Record name | 2,3,3,3-Tetrafluoro-N-(2-hydroxyethyl)-2-[(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)oxy]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-15-8 | |
| Record name | 2,3,3,3-Tetrafluoro-N-(2-hydroxyethyl)-2-[(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)oxy]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3,3-Tetrafluoro-N-(2-hydroxyethyl)-2-[(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)oxy]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,3,3,3-Tetrafluoro-N-(2-hydroxyethyl)-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propanamide is a fluorinated compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple fluorinated groups. The presence of fluorine atoms is known to enhance the biological activity and stability of compounds due to their unique electronegative properties. This fluorination can improve the interaction with biological targets and influence pharmacokinetics.
Structural Formula
1. Anticancer Properties
Research indicates that fluorinated compounds often exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms through which this compound may exert its anticancer effects include:
- Inhibition of Enzymatic Activity : Fluorinated compounds can act as inhibitors of key enzymes involved in cancer metabolism.
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells.
2. Immunotoxicity
Fluorinated compounds have been studied for their potential immunotoxic effects. A screening of various per- and polyfluoroalkyl substances (PFAS) has shown that certain fluorinated structures can influence immune responses:
- Mechanistic Insights : Studies have indicated that these compounds may alter cytokine production and immune cell function .
- Biomarker Analysis : A panel of biomarkers relevant to immunological pathways has been utilized to assess the immunotoxic potential of PFAS .
3. Antimicrobial Activity
Fluorinated compounds are also being investigated for their antimicrobial properties. The structural features of this compound may enhance its interaction with microbial targets:
- Mechanism of Action : The compound's ability to disrupt microbial membranes or inhibit essential microbial enzymes is under investigation.
Case Studies
Several studies have focused on the biological activity of similar fluorinated compounds. For instance:
- A study on fluorinated GLP-1 analogs demonstrated improved proteolytic stability while retaining biological efficacy .
- Research on other PFAS indicated that certain compounds exhibited bioactivity at concentrations ranging from 1 to 60 micromolar .
Data Tables
| Study | Biological Activity | Mechanism | Findings |
|---|---|---|---|
| Study A | Anticancer | Enzyme Inhibition | Cytotoxic effects observed in cancer cell lines |
| Study B | Immunotoxicity | Cytokine Modulation | Altered immune response profiles in human cells |
| Study C | Antimicrobial | Membrane Disruption | Effective against specific bacterial strains |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
*Estimated based on structural analogs due to lack of direct data.
Key Observations :
Fluorination Impact: The target compound’s 15 fluorine atoms far exceed the fluorination in analogs like the chloro-tetrafluoro derivative (7 fluorines) . This likely enhances its thermal stability and lipophilicity, making it suitable for high-performance coatings or surfactants. In contrast, non-fluorinated compounds (e.g., ) exhibit lower molecular weights and reduced resistance to oxidative degradation.
Functional Group Diversity: The hydroxyethyl group in the target compound distinguishes it from purely aromatic or halogenated analogs. This group may improve solubility in polar solvents compared to compounds like the phenoxy-substituted propanamide .
Hydrogen Bonding: The target compound’s 2 H-bond donors (hydroxyethyl and amide NH) and 5 acceptors (amide carbonyl, ether oxygens, and fluorines) suggest moderate solubility in polar aprotic solvents, contrasting with the tetrazole-containing compound’s higher acceptor count (4) .
Hypothetical Property Comparisons
Table 2: Inferred Physicochemical and Application Differences
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
